molecular formula C12H10ClN B3024461 4-Chloro-2-phenylaniline CAS No. 73006-78-7

4-Chloro-2-phenylaniline

Cat. No.: B3024461
CAS No.: 73006-78-7
M. Wt: 203.67 g/mol
InChI Key: HTPGFCKKCPBMTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-phenylaniline is an organic compound with the molecular formula C12H10ClN It is a derivative of aniline, where the hydrogen atom at the para position of the phenyl ring is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-phenylaniline can be synthesized through several methods. One common approach involves the nitration of biphenyl to form 2-nitrobiphenyl, followed by reduction to 2-aminobiphenyl, and subsequent chlorination to yield this compound . Another method includes the direct nucleophilic substitution of haloarenes at high temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of palladium-catalyzed amination reactions. This method is preferred due to its efficiency and the ability to produce high yields .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like sodium amide and potassium tert-butoxide are often employed under high-temperature conditions.

Major Products:

    Oxidation: Formation of chlorinated phenyl oxides.

    Reduction: Formation of 2-phenylaniline.

    Substitution: Formation of various substituted anilines depending on the nucleophile used.

Comparison with Similar Compounds

  • 2-Chloroaniline
  • 4-Bromo-2-phenylaniline
  • 2-Phenylaniline

Comparison: 4-Chloro-2-phenylaniline is unique due to the presence of both a chlorine atom and a phenyl group, which influence its reactivity and chemical properties. Compared to 2-chloroaniline, it has a higher molecular weight and different substitution patterns, leading to distinct reactivity. The presence of the phenyl group also makes it more hydrophobic compared to simpler aniline derivatives .

Properties

IUPAC Name

4-chloro-2-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPGFCKKCPBMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80993769
Record name 5-Chloro[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80993769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73006-78-7
Record name 73006-78-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80993769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-phenylaniline
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-phenylaniline
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-phenylaniline
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-phenylaniline
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-phenylaniline
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-phenylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.